molecular formula C10H12BrCl2O4P B3052930 4-Bromo-2,5-dichlorophenyl diethyl phosphate CAS No. 4855-63-4

4-Bromo-2,5-dichlorophenyl diethyl phosphate

Cat. No.: B3052930
CAS No.: 4855-63-4
M. Wt: 377.98 g/mol
InChI Key: PVCKTKKWMRHDFT-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dichlorophenyl diethyl phosphate is an organophosphorus compound with the molecular formula C10H11BrCl2O4P. It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by the presence of bromine, chlorine, and phosphate groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,5-dichlorophenyl diethyl phosphate typically involves the reaction of 4-bromo-2,5-dichlorophenol with diethyl phosphorochloridate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Temperature: 0-5°C initially, then gradually increased to room temperature.
  • Solvent: Anhydrous dichloromethane or toluene.
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-dichlorophenyl diethyl phosphate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.

    Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of water or aqueous acids, leading to the formation of 4-bromo-2,5-dichlorophenol and diethyl phosphate.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

    Substitution: Various substituted derivatives of this compound.

    Hydrolysis: 4-Bromo-2,5-dichlorophenol and diethyl phosphate.

    Oxidation and Reduction: Oxidized or reduced forms of the original compound, depending on the specific reaction.

Scientific Research Applications

4-Bromo-2,5-dichlorophenyl diethyl phosphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organophosphorus compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: Utilized in the formulation of pesticides and other agrochemicals due to its insecticidal properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-dichlorophenyl diethyl phosphate involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission. This mechanism is similar to that of other organophosphorus compounds used as insecticides.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,5-dichlorophenyl dimethyl phosphorothionate
  • 4-Bromo-2,5-dichlorophenyl diethyl phosphorothioate
  • 4-Bromo-2,5-dichlorophenyl dimethyl phosphate

Uniqueness

4-Bromo-2,5-dichlorophenyl diethyl phosphate is unique due to its specific combination of bromine, chlorine, and phosphate groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(4-bromo-2,5-dichlorophenyl) diethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrCl2O4P/c1-3-15-18(14,16-4-2)17-10-6-8(12)7(11)5-9(10)13/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCKTKKWMRHDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC1=CC(=C(C=C1Cl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrCl2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197550
Record name Phosphoric acid, 4-bromo-2,5-dichlorophenyl diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4855-63-4
Record name Phosphoric acid, 4-bromo-2,5-dichlorophenyl diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004855634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, 4-bromo-2,5-dichlorophenyl diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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